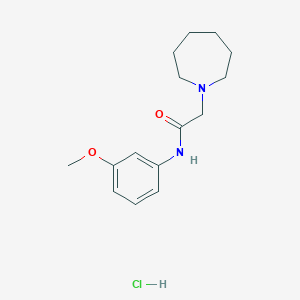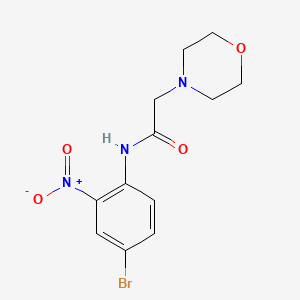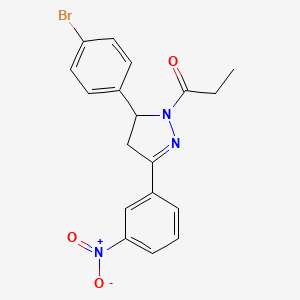![molecular formula C16H16ClN3O4 B4141796 N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide](/img/structure/B4141796.png)
N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide, also known as AG490, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. The compound belongs to the class of tyrosine kinase inhibitors and has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are important proteins involved in the regulation of cell growth and differentiation.
Wirkmechanismus
N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide inhibits the activity of JAK2 and STAT3 by binding to the ATP-binding site of JAK2 and preventing the phosphorylation of STAT3. This leads to the inhibition of downstream signaling pathways that are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide inhibits cell growth and induces apoptosis (programmed cell death). Inflammatory cytokine production is also reduced by N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide, which may have potential therapeutic applications in the treatment of inflammatory diseases. In addition, N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied and validated in various experimental systems. It is also relatively easy to synthesize and can be obtained from commercial sources. However, there are some limitations to the use of N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide in lab experiments. The compound has low solubility in aqueous solutions, which can make it difficult to use in certain experimental systems. In addition, N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide. One area of interest is the development of more potent and selective JAK2/STAT3 inhibitors based on the structure of N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide. Another potential direction is the investigation of the use of N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to better understand the mechanisms underlying the neuroprotective effects of N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide and its potential applications in the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer cells. N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been investigated for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-(2-methoxyethylamino)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c1-24-8-7-18-14-6-5-11(9-15(14)20(22)23)16(21)19-13-4-2-3-12(17)10-13/h2-6,9-10,18H,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKNQGPQQFAQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(2-methoxyethylamino)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-allyl-2-[1-(6-methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B4141713.png)

![2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141735.png)
![4'-(2-furylmethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4141744.png)

![2-{2-[(4-{[(2-methoxyphenyl)amino]carbonyl}-2-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4141748.png)
![N-(3-chloro-4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4141754.png)
![6-methyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4141757.png)
![N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4141770.png)
![1-[(3-chloro-4-methylphenoxy)acetyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4141789.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochloride](/img/structure/B4141805.png)
![methyl 4-[6,7-dimethyl-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4141821.png)

